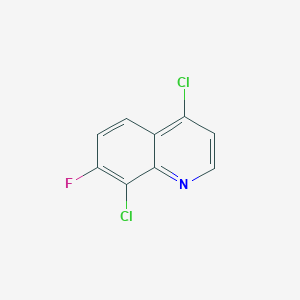
4,8-Dichloro-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It has a molecular weight of 216.04 .
Synthesis Analysis
The synthesis of 4,8-Dichloro-7-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 4,8-Dichloro-7-fluoroquinoline is 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H . This indicates the presence of two chlorine atoms, one fluorine atom, and a quinoline ring in the structure.Physical And Chemical Properties Analysis
The boiling point of 4,8-Dichloro-7-fluoroquinoline is predicted to be 299.1±35.0 °C and its density is predicted to be 1.491±0.06 g/cm3 . Its pKa is predicted to be -0.25±0.44 .Wissenschaftliche Forschungsanwendungen
Structural and Mechanism Analysis :
- Fluoroquinolones, which include compounds like 4,8-Dichloro-7-fluoroquinoline, have been studied for their structures, mechanisms of action, and resistance, as well as their spectra of activity against various bacteria. These compounds primarily target DNA gyrase, a crucial bacterial enzyme (Wolfson & Hooper, 1985).
Novel Antibacterial Compounds :
- Research has focused on designing new compounds with potent antibacterial activities, such as derivatives of 8-chloroquinolone and 8-fluoroquinolone. These compounds have shown significant potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Synthesis and Antibacterial Properties :
- Studies have been conducted on synthesizing new derivatives of fluoroquinolones, such as 8-nitrofluoroquinolone derivatives, to investigate their antibacterial properties. These compounds have shown effectiveness against various bacterial strains (Al-Hiari et al., 2007).
Synthesis of Derivatives for Therapeutic Use :
- The synthesis of derivatives like 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine has been researched for their potential as small molecule anticancer drugs (Zhou et al., 2019).
Potential for Neurodegenerative Disease Treatment :
- Certain derivatives of chloroquinolines have been synthesized and evaluated for their potential in treating neurodegenerative disorders, such as Alzheimer's disease, due to their in vitro acetylcholinesterase inhibition and memory improvement properties in vivo (Duarte et al., 2017).
Applications in Analytical Chemistry :
- Fluoroquinolines and related compounds have been used as fluorescent labeling reagents in analytical chemistry, aiding in the detection and quantification of various substances (Gatti et al., 2002).
Phototoxicity Reduction in Fluoroquinolones :
- Research on modifying fluoroquinolones to reduce phototoxicity has been conducted. For example, introducing a methoxy group at specific positions in the quinolone nucleus significantly reduces phototoxicity, making them safer for use (Marutani et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,8-dichloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDFRAMEFJRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-7-fluoroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


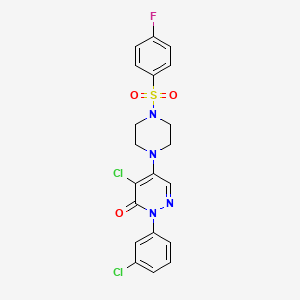
![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)
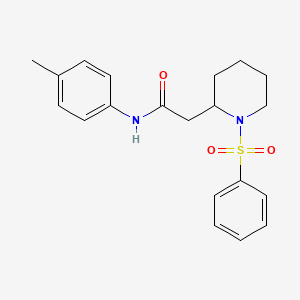
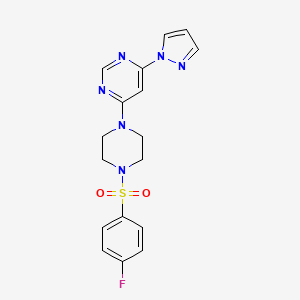
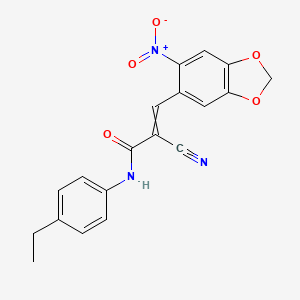
![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)


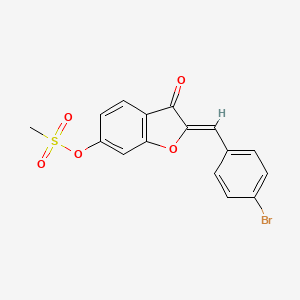
![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)
